molecular formula C15H12N2O3 B8418524 (4-Benzyloxy-3-nitrophenyl)acetonitrile

(4-Benzyloxy-3-nitrophenyl)acetonitrile

Cat. No.: B8418524
M. Wt: 268.27 g/mol
InChI Key: NZYBPPHFWOWHIX-UHFFFAOYSA-N
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Description

(4-Benzyloxy-3-nitrophenyl)acetonitrile is an aromatic nitrile derivative characterized by a benzyloxy group at the 4-position and a nitro group at the 3-position of the phenyl ring, attached to an acetonitrile moiety. The benzyloxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and reactivity. The nitro group at the meta position may contribute to electron-withdrawing effects, affecting stability and electronic interactions in synthetic pathways .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C15H12N2O3/c16-9-8-12-6-7-15(14(10-12)17(18)19)20-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2

InChI Key

NZYBPPHFWOWHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4-Benzyloxy-3-nitrophenyl)acetonitrile with structurally related compounds, focusing on molecular properties, substituent effects, and reactivity.

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound* C₁₅H₁₂N₂O₃ 268.27 (calculated) 4-benzyloxy, 3-nitro High lipophilicity, potential for nucleophilic substitution
4-Methoxybenzonitrile C₈H₇NO 133.15 4-methoxy Lower lipophilicity, mp: 45–47°C
3-Nitrophenylacetic acid C₈H₇NO₄ 195.15 3-nitro, carboxylic acid Acidic (pKa ~3.5), mp: 138–140°C
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile C₁₄H₁₀FNO₂ 243.23 4-fluoro, 3-phenoxy, α-hydroxy Density: 1.289 g/cm³, pKa ~10.08
2-(4-Methyl-3-nitrophenyl)acetonitrile C₉H₈N₂O₂ 178.17 4-methyl, 3-nitro Reactivity in alkylation, GHS hazard data available

*Calculated properties based on structural analogs.

Key Comparisons

  • Substituent Effects: Benzyloxy vs. Nitro Position: The meta-nitro group (3-position) in the target compound may stabilize negative charges less effectively than para-nitro analogs (e.g., 4-nitrophenylacetic acid ), influencing acidity and electrophilic reactivity.
  • Reactivity: The acetonitrile moiety enables participation in nucleophilic additions or cyano hydrolysis, similar to 2-(4-methyl-3-nitrophenyl)acetonitrile . However, the benzyloxy group may sterically hinder such reactions compared to smaller substituents. The α-hydroxy group in 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile introduces hydrogen-bonding capability, absent in the target compound, which may alter solubility and biological activity.
  • Physical Properties :

    • The calculated molecular weight (268.27) of the target compound is higher than analogs like 3-nitrophenylacetic acid (195.15) , suggesting a higher melting/boiling point range.
    • The nitro group’s electron-withdrawing effect likely lowers the pKa of adjacent protons compared to the hydroxy-containing analog in (pKa ~10.08) .
  • Safety and Handling :

    • While direct safety data is unavailable, structurally similar nitrophenylacetonitriles (e.g., 2-(4-methyl-3-nitrophenyl)acetonitrile ) may share hazards such as respiratory irritation, warranting precautions during handling.

Research Findings and Limitations

  • Synthetic Applications : Nitrophenylacetonitriles are intermediates in pharmaceuticals and agrochemicals. The benzyloxy group in the target compound may serve as a protective group in multi-step syntheses .
  • Biological Activity : Nitro groups often confer antimicrobial or antiparasitic properties, but the benzyloxy substituent’s impact requires further study.
  • Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence, necessitating reliance on calculated values and analog-based inferences.

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